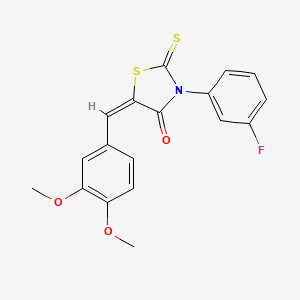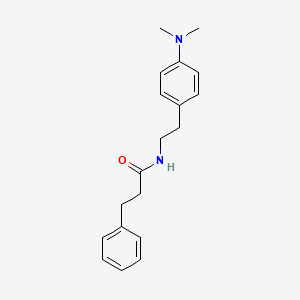
N-(4-(dimethylamino)phenethyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Microwave-Assisted Synthesis: This compound has been involved in the synthesis of pyrazolopyridine derivatives, which demonstrated significant antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013).
- Chemical Reactivity with Organic Semiconductors: Its reactivity with various semiconductor molecules has been studied, showing potential for applications in electronics (Jhulki et al., 2021).
Antitumor Activity
- Potential Antitumor Agents: Derivatives of this compound have shown promising antitumor activity against liver and breast cell lines (Atwell et al., 1989).
- Synthesis and Cytotoxic Activity: Functionalized derivatives have been synthesized and evaluated for cytotoxicity against human cancer cell lines, showing potential as anticancer agents (Kumar et al., 2009).
Molecular Engineering and Drug Synthesis
- Engineering Carbonyl Reductase: It's used as an intermediate in the synthesis of antidepressants. Mutations in carbonyl reductase enzymes have been studied to improve the enantioselective reduction of this compound for pharmaceutical applications (Zhang et al., 2015).
Molecular Structure Analysis
- Crystal Structure Analysis: The structure of related compounds has been analyzed, contributing to the understanding of molecular conformations in chemical research (Fujii et al., 1993).
Mécanisme D'action
Mode of Action
Compounds with similar structures, such as 4-(dimethylamino)phenethyl alcohol, have been reported to be effective accelerators for certain chemical reactions
Biochemical Pathways
Compounds with similar structures have been reported to be involved in various chemical reactions and could potentially affect a broad range of heterocyclic and fused heterocyclic derivatives .
Pharmacokinetics
It is crucial to note that these properties significantly impact the bioavailability of the compound, influencing its therapeutic potential .
Result of Action
Compounds with similar structures have been reported to have various biological activities, suggesting that this compound could potentially have similar effects .
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-21(2)18-11-8-17(9-12-18)14-15-20-19(22)13-10-16-6-4-3-5-7-16/h3-9,11-12H,10,13-15H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHRJTVAQZURON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)CCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)phenethyl)-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[4-(Benzenesulfonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2393397.png)
![5-((4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2393398.png)
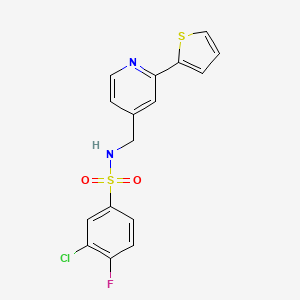
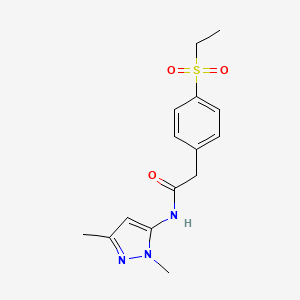
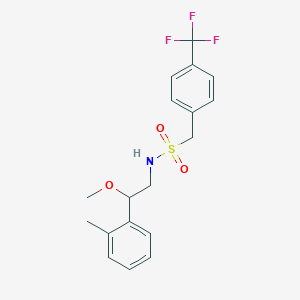

![1-[4-(Benzothiazol-2-yl)piperazino]ethanone](/img/structure/B2393408.png)

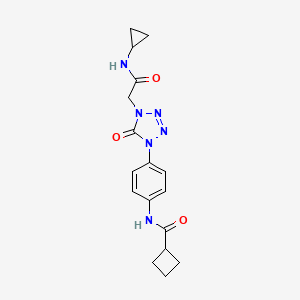
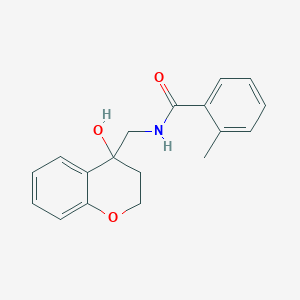
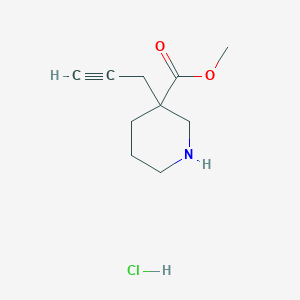
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2393415.png)

